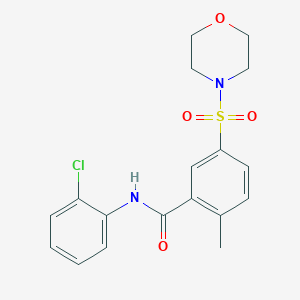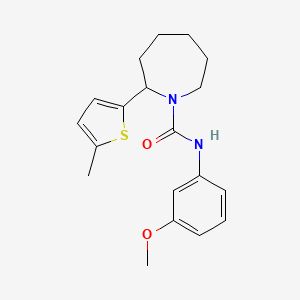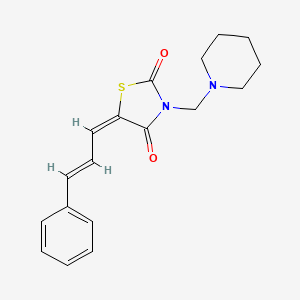
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since then been used in various experiments, especially in the field of stem cell research.
Mécanisme D'action
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting GSK3, which is a key regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3 is known to phosphorylate β-catenin, which leads to its degradation. N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide inhibits GSK3, which results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have effects on other cell types. It has been shown to inhibit the proliferation of cancer cells, including melanoma, ovarian, and pancreatic cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its specificity for GSK3, which makes it a useful tool for studying the role of GSK3 in various cellular processes. Additionally, it has been shown to be stable in cell culture conditions and has a long half-life. However, one limitation of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in the generation of specific cell types for use in regenerative medicine. Additionally, there is interest in the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors to target multiple pathways simultaneously. Finally, there is interest in the development of more potent and selective GSK3 inhibitors that may have improved efficacy and fewer off-target effects.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research, especially in the field of stem cell research. It works by inhibiting GSK3 and activating the Wnt signaling pathway, which has effects on cell proliferation, differentiation, and apoptosis. While it has several advantages, including its specificity and stability, it also has limitations, including its cost. Despite these limitations, there are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research, including its use in regenerative medicine and in combination with other small molecule inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a four-step process that includes the reaction of 2,6-dimethylphenyl isocyanate with 2-chlorobenzoic acid, followed by the reaction of the resulting compound with morpholine and then with sulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research, especially in the field of stem cell research. It has been shown to promote the self-renewal of embryonic stem cells and induced pluripotent stem cells by inhibiting glycogen synthase kinase 3 (GSK3) and activating the Wnt signaling pathway. Additionally, it has been used in the differentiation of neural progenitor cells and the generation of dopaminergic neurons from human pluripotent stem cells.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-6-7-14(26(23,24)21-8-10-25-11-9-21)12-15(13)18(22)20-17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAVLMOBDFHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5058536.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5058544.png)
![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)

![N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B5058556.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5058557.png)



![2,4-dichloro-5-(2-{1-[(2,4-dimethylphenyl)amino]-2-oxopropylidene}hydrazino)benzamide](/img/structure/B5058590.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5058597.png)
![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)
![2-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5058603.png)
